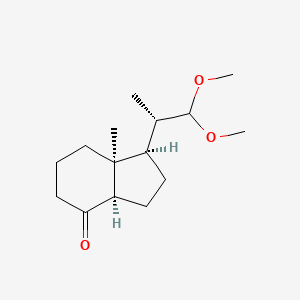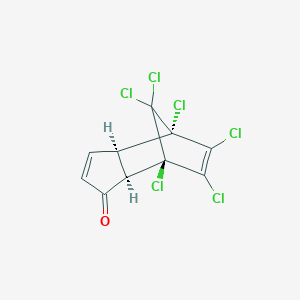
1-Ketochlordene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ketochlordene, also known as 4,7-Methano-1H-inden-1-one, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-, is an organochlorine compound with the molecular formula C10H4Cl6O and a molecular weight of 352.856 g/mol . This compound is a derivative of chlordene and is known for its stability and persistence in the environment.
Preparation Methods
1-Ketochlordene can be synthesized through various methods. One common synthetic route involves the oxidation of chlordene. The reaction conditions typically include the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium . Industrial production methods may involve large-scale oxidation processes using similar reagents but optimized for efficiency and yield.
Chemical Reactions Analysis
1-Ketochlordene undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to chlordene or other less oxidized forms.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like KMnO4 and CrO3 for oxidation, and reducing agents such as sodium borohydride (NaBH4) for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ketochlordene has several applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry for the study of organochlorine compounds.
Biology: Research on its biological effects and environmental persistence helps in understanding the impact of organochlorine compounds on ecosystems.
Medicine: Studies on its toxicological properties contribute to the development of safety guidelines for handling and exposure.
Mechanism of Action
The mechanism of action of 1-Ketochlordene involves its interaction with biological molecules. It can bind to proteins and enzymes, disrupting their normal function. The molecular targets include enzymes involved in oxidative stress responses and detoxification pathways. The pathways affected by this compound include those related to cellular metabolism and signal transduction .
Comparison with Similar Compounds
1-Ketochlordene is similar to other organochlorine compounds such as heptachlor and chlordane. it is unique in its specific chemical structure and stability. Compared to heptachlor, this compound is more stable and persistent in the environment . Similar compounds include:
Heptachlor: Another organochlorine insecticide with similar environmental persistence.
Chlordane: A related compound used as an insecticide, known for its toxicity and environmental impact.
Properties
Molecular Formula |
C10H4Cl6O |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
(1R,2R,6R,7S)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-4,8-dien-3-one |
InChI |
InChI=1S/C10H4Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-3,5H/t3-,5-,8+,9-/m1/s1 |
InChI Key |
BWNNUXVRVABEDL-GLSPRFJZSA-N |
Isomeric SMILES |
C1=CC(=O)[C@H]2[C@@H]1[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=O)C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-phenyl-8-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13862195.png)
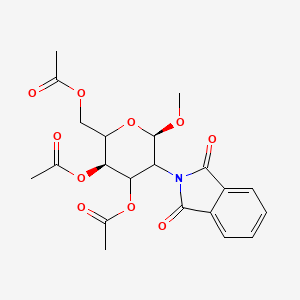
![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)
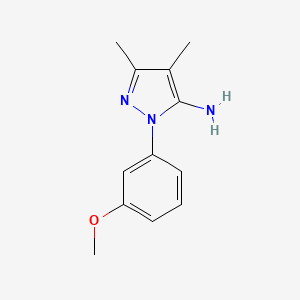
![2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B13862217.png)
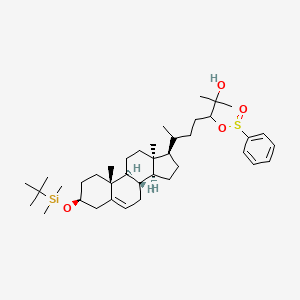
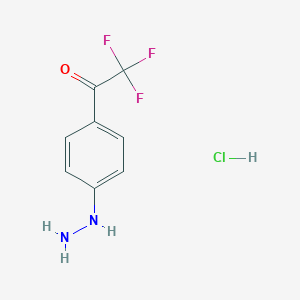
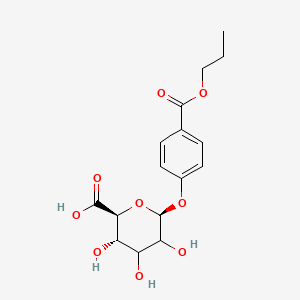
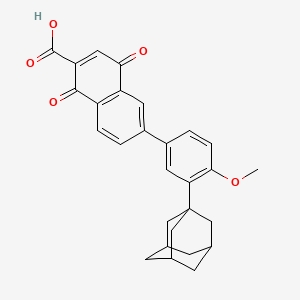
![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B13862254.png)
![2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13862259.png)
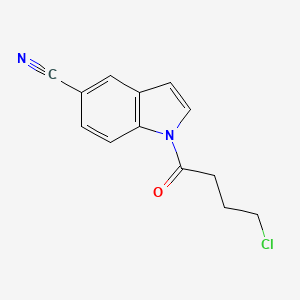
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)
